Cas no 1184980-42-4 (Phenazepam-D4)

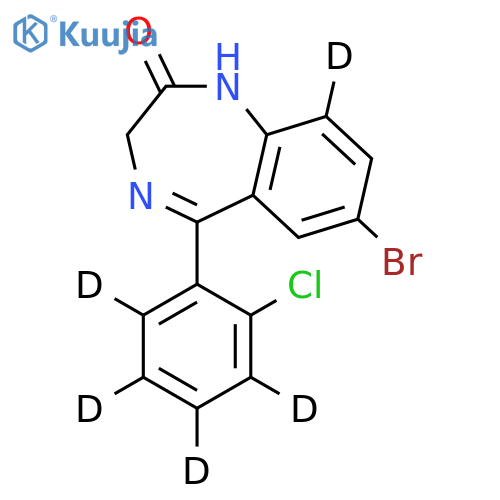

Phenazepam-D4 structure

商品名:Phenazepam-D4

Phenazepam-D4 化学的及び物理的性質

名前と識別子

-

- Phenazepam-D4

- Phenazepam-d5

- 7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-9-deuterio-1,3-dihydro-1,4-benzodiazepin-2-one

- Phenazepam-d4 CRM NEW

- Phenazepam-D4 solution

- BD 98-d5

- Fenazepam-d5

- Phenazepam-d4 (CRM)

- 1184980-42-4

- 7-bromo-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

-

- インチ: InChI=1S/C15H10BrClN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

- InChIKey: CGMJQQJSWIRRRL-RHQRLBAQSA-N

- ほほえんだ: C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl

計算された属性

- せいみつぶんしりょう: 352.99800

- どういたいしつりょう: 351.99161g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- フラッシュポイント: 2℃

- PSA: 44.95000

- LogP: 3.41270

Phenazepam-D4 セキュリティ情報

- 危険物輸送番号:UN 1648 3 / PGII

- 危険カテゴリコード: 11-20/21/22-36

- セキュリティの説明: 16-36/37

-

危険物標識:

Phenazepam-D4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-093-1ML |

Phenazepam-D |

1184980-42-4 | 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant | 1ML |

2424.38 | 2021-05-13 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75334-1mg |

Phenazepam-d4 (CRM) |

1184980-42-4 | 98% | 1mg |

¥3660.00 | 2022-04-26 |

Phenazepam-D4 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

3. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1184980-42-4 (Phenazepam-D4) 関連製品

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量